molecular formula C28H24N2O2 B5064604 N-{3-[(2,2-diphenylpropanoyl)amino]phenyl}benzamide

N-{3-[(2,2-diphenylpropanoyl)amino]phenyl}benzamide

Cat. No. B5064604
M. Wt: 420.5 g/mol
InChI Key: DHGBHBDNGKGHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2,2-diphenylpropanoyl)amino]phenyl}benzamide is a synthetic compound that belongs to the class of benzamide derivatives. It is also known as DPA-714, which is a selective ligand for the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that has been implicated in various physiological and pathological processes, including neuroinflammation, neurodegeneration, and cancer. In recent years, DPA-714 has gained significant attention in the field of scientific research due to its potential applications in imaging and therapy.

Mechanism of Action

DPA-714 binds to TSPO with high affinity and specificity, leading to the modulation of various cellular processes. TSPO is involved in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is crucial for the synthesis of steroid hormones and neurosteroids. TSPO is also implicated in the regulation of mitochondrial function, apoptosis, and inflammation.
Biochemical and Physiological Effects:
The binding of DPA-714 to TSPO has been shown to modulate various biochemical and physiological processes. It has been reported to reduce neuroinflammation and neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. DPA-714 has also been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and suppressing angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of DPA-714 is its high affinity and selectivity for TSPO, which allows for specific targeting and imaging of TSPO expression in vivo. DPA-714 also has good pharmacokinetic properties, with a long half-life and low toxicity. However, one of the limitations of DPA-714 is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of DPA-714. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new analogs of DPA-714 with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to elucidate the precise mechanism of action of DPA-714 and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of N-{3-[(2,2-diphenylpropanoyl)amino]phenyl}benzamide involves several steps, including the condensation of 3-nitrobenzoyl chloride with 2,2-diphenylpropanoic acid, reduction of the resulting nitro compound to an amine, and subsequent coupling with 3-aminophenylboronic acid. The final product is obtained after purification using column chromatography.

Scientific Research Applications

DPA-714 has been extensively studied for its potential applications in imaging and therapy. It is a promising radioligand for positron emission tomography (PET) imaging of TSPO expression in various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 has also been investigated for its therapeutic potential in cancer and neuroinflammatory disorders.

properties

IUPAC Name

N-[3-(2,2-diphenylpropanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O2/c1-28(22-14-7-3-8-15-22,23-16-9-4-10-17-23)27(32)30-25-19-11-18-24(20-25)29-26(31)21-12-5-2-6-13-21/h2-20H,1H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGBHBDNGKGHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6028808

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